4-Methyl-4-azacholestane

Descripción

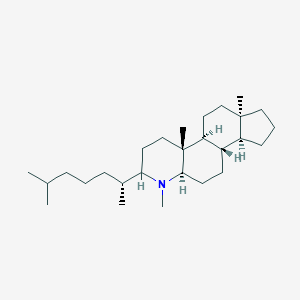

4-Methyl-4-azacholestane is a nitrogen-containing steroidal compound with the IUPAC name (4aR,4bS,6aR,9aS,9bS,11aR)-1,4a,6a-trimethyl-2-[(2R)-6-methylheptan-2-yl]hexadecahydro-1H-indeno[5,4-f]quinoline . Its structure features a methyl group at the 4-position of the aza-substituted cholestane backbone, distinguishing it from unmodified cholestanes and other azasteroids. This compound is part of the broader class of azasteroids, which are known for their biological activity in modulating enzymes like 5α-reductase or cholesterol transport proteins .

Propiedades

Número CAS |

1867-76-1 |

|---|---|

Fórmula molecular |

C27H49N |

Peso molecular |

387.7 g/mol |

Nombre IUPAC |

(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline |

InChI |

InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1 |

Clave InChI |

ZBHJPJSJUPTGSI-DLIDQQGSSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |

Sinónimos |

4-methyl-4-aza-5 alpha-cholestane 4-methyl-4-azacholestane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Azasteroid Family

4-Methyl-4-azacholestane vs. Unsubstituted Azacholestanes

The addition of a methyl group at the 4-position of the aza ring likely enhances steric bulk and may influence binding affinity to biological targets. For example:

- 4-Methyl-4-azacholestane : The methyl group may improve metabolic stability or selectivity for specific receptors compared to unmethylated analogues .

Comparison with Finasteride (a 4-Azasteroid Drug)

Key differences include:

- Substituents : Finasteride has a tert-butyl carbamate group at C17, whereas 4-Methyl-4-azacholestane features a methylated aza ring and a complex steroidal side chain.

- Biological Activity : Finasteride targets androgen pathways, while 4-Methyl-4-azacholestane’s activity remains underexplored in the provided evidence .

Non-Steroidal Aza Compounds

4-Methylacetophenone Azine (C₁₈H₂₀N₂)

- Structure : An azine derivative with a linear aromatic backbone, contrasting sharply with 4-Methyl-4-azacholestane’s steroidal framework.

Triazaspiro Compounds (e.g., n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1-3-8-triazaspiro-[4.5]decan-4-one hydrochloride)

Toxicogenomic and Pathway Comparisons

The Comparative Toxicogenomics Database (CTD), maintained by MDI Biological Laboratory and NC State University, provides tools to analyze chemical-gene interactions and pathways .

- Identify enriched pathways (e.g., cholesterol metabolism, steroid hormone biosynthesis).

- Compare gene interaction profiles with related azasteroids.

- Assess exposure studies and phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.